molecular formula C30H26N4O4S2 B573687 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate CAS No. 164534-27-4

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate

Cat. No.: B573687
CAS No.: 164534-27-4
M. Wt: 570.682
InChI Key: ZBRIVTREYXMTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclobutenylium core with two thiazolyl groups, each substituted with morpholino and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which are then functionalized with morpholino and phenyl groups. These intermediates are subsequently coupled with a cyclobutenylium precursor under controlled conditions to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The morpholino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate can be compared with other thiazole-containing compounds, such as:
    • 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
    • 4-Phenyl-2-(2-pyridyl)thiazole
    • 2-(4-Morpholino-1,3-thiazol-2-yl)ethanol

Uniqueness

The uniqueness of this compound lies in its cyclobutenylium core and the specific arrangement of functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further distinguishes it from similar compounds.

Properties

IUPAC Name

(4E)-4-(2-morpholin-4-ium-4-ylidene-4-phenyl-1,3-thiazol-5-ylidene)-2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O4S2/c35-25-21(27-23(19-7-3-1-4-8-19)31-29(39-27)33-11-15-37-16-12-33)26(36)22(25)28-24(20-9-5-2-6-10-20)32-30(40-28)34-13-17-38-18-14-34/h1-10H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRIVTREYXMTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=C(S2)C3=C(/C(=C\4/C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)/C3=O)[O-])C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.